2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide
Description
This compound features a benzofuran core substituted with a 3-methoxybenzoyl group at position 2, a methyl group at position 3, and a 2-chlorobenzamide moiety at position 5 (Fig. 1). Its molecular formula is C24H18ClNO4, with a molecular weight of 419.86 g/mol.
Properties
IUPAC Name |
2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4/c1-14-19-13-16(26-24(28)18-8-3-4-9-20(18)25)10-11-21(19)30-23(14)22(27)15-6-5-7-17(12-15)29-2/h3-13H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIERRYDDNBVELU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
-
Formation of the Benzofuran Core: : The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene. This step often requires the use of a catalyst, such as palladium or copper, under specific reaction conditions like elevated temperatures and inert atmospheres.
-
Introduction of the Methoxybenzoyl Group: : The methoxybenzoyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the benzofuran core with a methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
-
Formation of the Benzamide Group: : The final step involves the formation of the benzamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with an appropriate amine, such as aniline, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF (dimethylformamide) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.
Comparison with Similar Compounds
Substituent Effects: Chloro vs. Methoxy
Compound A: 2-Methoxy-N-[2-(3-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (C25H21NO5, MW: 415.44 g/mol)
- Key Difference : Methoxy group replaces the chloro substituent at the benzamide position.
- Reduced steric hindrance compared to chloro, possibly improving solubility in polar solvents .
Target Compound :
Bulkier Substituents: tert-Butyl vs. Methyl
Compound B: 4-tert-Butyl-N-[2-(3-Methoxybenzoyl)-3-Methyl-1-Benzofuran-5-yl]Benzamide (C28H27NO3, MW: 425.53 g/mol)
- Key Difference : A tert-butyl group replaces the 2-chloro substituent.
- The bulky tert-butyl group may sterically hinder interactions with enzyme active sites or catalytic surfaces .
Compound C : 4-Chloro-N-((3-Fluorobenzyl)(Methyl)Carbamothionyl)Benzamide (L1, from )
- Key Difference : A carbamothionyl group replaces the benzofuran core.
- Impact :
Heterocyclic Modifications: Thiazolidinone vs. Benzofuran
Compound D : 2-Chloro-N-[(5Z)-5-(3-Methoxy-4-Propoxybenzylidene)-4-Oxo-2-Thioxothiazolidin-3-yl]Benzamide (C21H19ClN2O4S2, MW: 494.97 g/mol)
- Key Difference: Thiazolidinone ring replaces the benzofuran core.
- Impact: The thiazolidinone ring introduces sulfur atoms and a ketone group, enabling diverse interactions (e.g., disulfide bonds, metal coordination). Higher molecular weight and polarity may limit blood-brain barrier penetration compared to the target compound .
Data Table: Structural and Functional Comparison
Biological Activity
2-chloro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. This compound features a benzamide core, a chloro substituent, and a methoxybenzoyl moiety attached to a methyl-substituted benzofuran. Its molecular formula is with a molecular weight of approximately 449.89 g/mol. The structural attributes of this compound suggest various interactions with biological systems, which may lead to significant therapeutic applications.
Structure and Properties
The compound's structure allows for diverse interactions with biological targets, including enzymes and receptors. The presence of the chloro group enhances its reactivity, potentially increasing its biological activity compared to similar compounds lacking this substitution. The specific arrangement of substituents contributes to its electronic properties, which may enhance selective enzyme inhibition or receptor binding.
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| This compound | Benzamide core with chloro and methoxy groups | Potential for selective biological activity due to unique substitutions |
Biological Activities
Research has indicated that this compound exhibits promising anti-inflammatory and anticancer properties. The compound's interaction with specific molecular targets has been the focus of several studies:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, derivatives of benzofuran have been shown to possess significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The mechanism often involves inducing apoptosis in cancer cells through modulation of apoptotic pathways.
- Anti-inflammatory Properties : In vitro studies have indicated that benzofuran derivatives can reduce inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process.
Case Studies
Several case studies have been conducted to evaluate the biological activities of benzofuran derivatives:
- A study demonstrated that certain benzofuran derivatives exhibited minimum inhibitory concentrations (MIC) against Mycobacterium tuberculosis strains, suggesting potential use as antimicrobial agents .
- Another investigation found that derivatives similar to this compound showed promising results in inhibiting the growth of breast cancer cells with IC50 values comparable to established chemotherapeutics .
The biological activity of this compound is likely attributed to its ability to interact with specific enzymes or receptors involved in disease pathways. For example, the compound may act as an inhibitor of certain kinases or transcription factors that are crucial for tumor growth and survival.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
